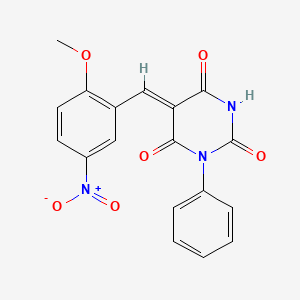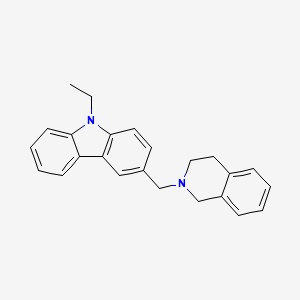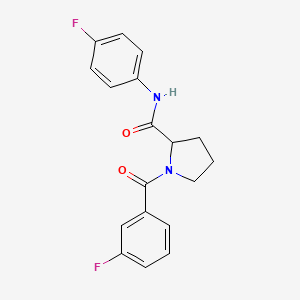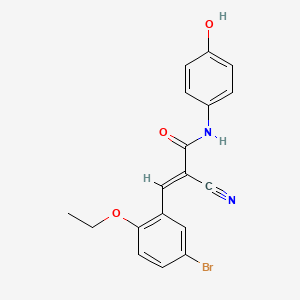
(5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes and ketones with pyrimidine derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- Aldehydes: 2-methoxy-5-nitrobenzaldehyde
- Ketones: 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Catalysts: Acid or base catalysts to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for efficient production.
化学反应分析
Types of Reactions
(5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso derivatives
Reduction: Reduction of the nitro group to an amine
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride
Substitution: Using halogenating agents or nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitroso compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use as a probe or inhibitor in biochemical assays
Medicine: Investigation of its pharmacological properties for potential therapeutic applications
Industry: Use in the development of new materials or as a catalyst in chemical reactions
作用机制
The mechanism of action of (5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes
相似化合物的比较
Similar Compounds
(5Z)-5-(2-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the nitro group, potentially altering its reactivity and biological activity
(5Z)-5-(2-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets
Uniqueness
The presence of both the methoxy and nitro groups in (5Z)-5-(2-methoxy-5-nitrobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can influence the compound’s electronic properties, solubility, and interactions with biological molecules.
属性
IUPAC Name |
(5Z)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-27-15-8-7-13(21(25)26)9-11(15)10-14-16(22)19-18(24)20(17(14)23)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,22,24)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHOKGNPSXJVAW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6016189.png)
![4-[[3-(2-Hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol](/img/structure/B6016195.png)
![1-[3-(2,5-Difluorobenzoyl)piperidin-1-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B6016207.png)

![3-[(3-ethoxy-4-hydroxy-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6016232.png)
![5-[1-(4-Oxopyrido[1,2-a]pyrimidine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6016241.png)
![N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6016244.png)
![N-[[1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6016250.png)
![3-chloro-N-[(2,2,4-trimethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6016255.png)


![(3'R*,4'R*)-1'-[(2-butyl-1H-imidazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016269.png)
![6-(1-{[2-(2-furyl)pyrimidin-5-yl]methyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6016278.png)
![N-benzyl-2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6016291.png)
